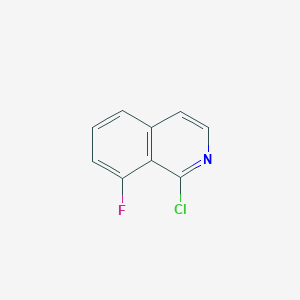

1-Chloro-8-fluoroisoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-8-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKWSGMRTURSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368531-41-2 | |

| Record name | 1-chloro-8-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Chloro 8 Fluoroisoquinoline and Its Precursors

Classical Approaches to Isoquinoline (B145761) Synthesis Relevant to Halogenated Derivatives

The synthesis of the isoquinoline nucleus is a well-established field, with several named reactions providing versatile entry points to this scaffold. For halogenated derivatives like 1-Chloro-8-fluoroisoquinoline, these classical methods can be adapted by utilizing halogen-substituted starting materials.

Pomeranz-Fritsch Synthesis and its Adaptations

The Pomeranz-Fritsch reaction is a fundamental method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.org The process typically occurs in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), followed by ring closure promoted by a strong acid, such as concentrated sulfuric acid. wikipedia.orgyoutube.com

The adaptability of this reaction for preparing halogenated isoquinolines lies in the selection of the initial benzaldehyde. To synthesize a precursor for this compound, one would start with 2-fluorobenzaldehyde. The reaction sequence is depicted below:

Condensation: 2-Fluorobenzaldehyde reacts with 2,2-diethoxyethylamine (B48651) to form the corresponding benzalaminoacetal.

Cyclization: The intermediate is treated with a strong acid, which catalyzes the intramolecular electrophilic attack of the benzene (B151609) ring onto an electrophilic carbon, followed by elimination of alcohol molecules to yield the aromatic 8-fluoroisoquinoline (B92601).

While effective for many isoquinoline derivatives, yields in the Pomeranz-Fritsch reaction can be variable. organicreactions.org Modifications, such as the use of Lewis acids like trifluoroacetic anhydride (B1165640), have been explored to improve outcomes. wikipedia.org

Table 1: Key Features of the Pomeranz-Fritsch Reaction for Halogenated Isoquinolines

| Feature | Description | Relevance to this compound |

|---|---|---|

| Starting Materials | Benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org | 2-Fluorobenzaldehyde would be used to introduce the fluorine at the C8 position. |

| Key Intermediate | Benzalaminoacetal (Schiff base). wikipedia.org | The stability of this intermediate is crucial for the subsequent cyclization step. |

| Reaction Conditions | Strong acid (e.g., H₂SO₄) and heat. thermofisher.com | Conditions must be controlled to prevent undesired side reactions or decomposition. |

| Product | Substituted isoquinoline. | Yields 8-fluoroisoquinoline, a direct precursor for subsequent chlorination. |

Bischler-Napieralski Reaction and Modifications

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to form isoquinolines. jk-sci.comwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, commonly a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

This method is particularly pertinent to the synthesis of 1-chloroisoquinolines. When POCl₃ is used as the cyclizing agent, it can also serve as a chlorinating agent, potentially leading directly to the desired 1-chloro functionality if the intermediate cyclized product does not fully aromatize in a way that removes the chlorine. The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.org

For the synthesis of an 8-fluoro-substituted isoquinoline, the starting material would be a β-(2-fluorophenyl)ethylamide. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, potentially requiring stronger reaction conditions for the electrophilic cyclization to occur. jk-sci.com A modified Bischler-Napieralski procedure using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine (B119429) has been shown to be effective for halogenated substrates under milder conditions. nih.gov

Table 2: Bischler-Napieralski Reaction Parameters

| Parameter | Details | Relevance to this compound |

|---|---|---|

| Substrate | β-arylethylamide. wikipedia.org | N-[2-(2-Fluorophenyl)ethyl]acetamide would be the required precursor. |

| Reagents | Dehydrating Lewis acids (POCl₃, P₂O₅). organic-chemistry.org | POCl₃ is a common choice and can also act as a chlorinating agent. |

| Initial Product | 3,4-Dihydroisoquinoline. jk-sci.com | 8-Fluoro-3,4-dihydroisoquinoline (B12937770) would be formed. |

| Final Step | Oxidation/Dehydrogenation. | The dihydroisoquinoline is aromatized to 8-fluoroisoquinoline. |

Pictet-Spengler Reaction and Functionalization Strategies

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure to form a tetrahydroisoquinoline (THIQ). wikipedia.orgacs.org This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids. researchgate.net

To apply this to an 8-fluoro derivative, 2-(2-fluorophenyl)ethylamine would be the starting amine. Reaction with formaldehyde, for instance, would lead to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) after cyclization. The resulting THIQ must then be aromatized to the fully unsaturated isoquinoline, which typically requires harsh oxidation conditions that can be incompatible with some functional groups.

While the standard Pictet-Spengler reaction is less direct for producing fully aromatic halogenated isoquinolines, it offers a pathway to functionalized THIQ scaffolds. nih.gov These can be valuable intermediates where further substitutions are made before the final aromatization step. The reaction often proceeds under mild conditions, and enzymatic versions have also been developed. researchgate.net

Targeted Synthesis of Halogenated Isoquinolines

Direct synthesis and functionalization methods provide more targeted routes to halogenated isoquinolines, often involving the introduction of halogens onto a pre-formed isoquinoline ring or the conversion of other functional groups into halogens.

Regioselective Halogenation Techniques for Isoquinoline Scaffolds

Achieving regioselectivity in the direct halogenation of the isoquinoline ring can be challenging. Electrophilic aromatic substitution on isoquinoline typically yields a mixture of 5- and 8-substituted products, as the reaction occurs on the benzene ring. youtube.com Therefore, direct halogenation is generally not a suitable method for installing the 8-fluoro substituent onto an unsubstituted isoquinoline with precision.

The fluorine atom at the C8 position is almost invariably introduced by starting the synthesis with a benzene-ring precursor that already contains the fluorine atom in the correct position, as described in the classical methods above.

However, regioselective methods exist for halogenating other positions. For instance, a cost-effective, one-pot method for the C4-halogenation of isoquinolines has been developed involving a dearomatization-aromatization sequence using Boc₂O and an electrophilic halogen source (e.g., TCCA for chlorination). acs.org While not directly applicable to the C1 or C8 positions, this demonstrates the type of modern strategy used to achieve regiocontrol.

Synthesis of 1-Haloisoquinolines from 1-Substituted Precursors

The most direct and common method for introducing a chlorine atom at the C1 position of the isoquinoline nucleus is through the conversion of a 1-substituted precursor, most notably an isoquinolin-1(2H)-one (also known as 1-hydroxyisoquinoline (B23206) or isocarbostyril).

This transformation is typically achieved by treating the isoquinolin-1-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this purpose. google.comchemicalbook.com The reaction involves the conversion of the hydroxyl group (in the 1-hydroxyisoquinoline tautomer) or the amide carbonyl into a better leaving group, followed by nucleophilic attack by a chloride ion.

The likely final step in the synthesis of this compound is therefore:

Precursor: 8-Fluoroisoquinolin-1(2H)-one.

Reaction: Treatment with POCl₃, often with heating.

Product: this compound.

A similar transformation can be performed starting from isoquinoline N-oxides. Treatment of an N-oxide with POCl₃ can also yield the corresponding 1-chloroisoquinoline (B32320). chemicalbook.com Another, though less common, approach involves the dealkylative diazotization of 1-tert-butylaminoisoquinoline derivatives in the presence of halide ions. nih.govharvard.edu

Table 3: Methods for the Synthesis of 1-Chloroisoquinolines

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| Isoquinolin-1(2H)-one | POCl₃ or SOCl₂ | 1-Chloroisoquinoline | google.com |

| Isoquinoline N-oxide | POCl₃ | 1-Chloroisoquinoline | chemicalbook.com |

| 1-Amino-isoquinoline | NaNO₂, HCl/CuCl (Sandmeyer) | 1-Chloroisoquinoline | harvard.edu |

Synthesis of 8-Fluoroisoquinoline Derivatives

The synthesis of 8-fluoroisoquinoline derivatives often serves as a crucial first step towards obtaining the target molecule, this compound. A notable method for creating these precursors is through a directed ortho-lithiation reaction. For instance, a straightforward procedure has been developed for the synthesis of 8-fluoro-3,4-dihydroisoquinoline. nih.govresearchgate.net This key intermediate can then be utilized in a range of chemical transformations.

The ortho-directing capability of the fluorine atom is well-documented and plays a pivotal role in the lithiation reactions of aromatic compounds. nih.gov This property allows for the selective introduction of substituents at the position adjacent to the fluorine atom. Following the generation of intermediates like 8-fluoro-3,4-dihydroisoquinoline, further reactions such as reduction and alkylation can lead to a variety of novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. nih.govresearchgate.net These derivatives are valuable building blocks for more complex molecules.

Some simple 8-fluoroisoquinoline derivatives that are readily available from 8-fluoro-3,4-dihydroisoquinoline include 8-fluoro-1,2,3,4-tetrahydroisoquinoline, which can be obtained by treatment with sodium borohydride. nih.gov Furthermore, methylation with methyl iodide can yield the corresponding isoquinolinium derivative, which upon reduction, provides 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. nih.gov

Generation of this compound via Sequential or One-Pot Reactions

The introduction of a chlorine atom at the C-1 position of an 8-fluoroisoquinoline core is a critical step in the synthesis of this compound. This can be achieved through various sequential or one-pot reaction strategies, which are detailed in the following subsections.

Fluorination of Chloro-isoquinoline Precursors

One potential strategy for synthesizing this compound involves the fluorination of a suitable chloro-isoquinoline precursor. While direct fluorination of the 8-position of a 1-chloroisoquinoline can be challenging, analogous reactions on similar heterocyclic systems provide insight into possible synthetic routes. For example, the fluorination of 1-hydroxyisoquinoline derivatives has been reported using electrophilic fluorinating agents. google.com Reagents such as N-fluoropyridinium salts and Selectfluor are commonly used for such transformations. google.comharvard.edu A plausible, though not explicitly documented, route could involve the synthesis of 1-chloro-8-aminoisoquinoline, followed by a Balz-Schiemann reaction or related diazotization-fluorination sequence to introduce the fluorine at the 8-position.

Chlorination of Fluoro-isoquinoline Precursors

A more common and direct approach involves the chlorination of a fluoro-isoquinoline precursor that already contains the fluorine atom at the desired 8-position. A standard and widely used method for the conversion of a hydroxyl or oxo group at the C-1 position of an isoquinoline to a chlorine atom is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.comnih.gov

This strategy would begin with the synthesis of 8-fluoroisoquinolin-1(2H)-one. This precursor could then be subjected to chlorination with phosphorus oxychloride, potentially with the addition of a base such as N,N-dimethylaniline, to yield this compound. nih.gov This method is a well-established transformation in isoquinoline chemistry. For example, the chlorination of 4-fluoro-1-hydroxyisoquinoline derivatives with phosphorus oxychloride to produce 1-chloro-4-fluoroisoquinoline (B1591577) derivatives has been successfully demonstrated. google.com Similarly, 4-chloro-8-methylquinolin-2(1H)-one has been synthesized by the acid hydrolysis of 2,4-dichloro-8-methylquinoline. mdpi.com

| Precursor | Reagent | Product | Reference |

| 8-Fluoroisoquinolin-1(2H)-one | POCl₃ | This compound | google.com |

| 4-Fluoro-1-hydroxyisoquinoline | POCl₃ | 1-Chloro-4-fluoroisoquinoline | google.com |

Dealkylative Diazotization Routes

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methodologies. This includes the use of catalytic systems and the principles of green chemistry to minimize waste and energy consumption.

Catalytic Methods for C-X Bond Formation (X = Cl, F)

The formation of carbon-halogen bonds (C-Cl and C-F) is a cornerstone of organic synthesis, and catalytic methods offer significant advantages over traditional stoichiometric approaches.

C-Cl Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and can also be applied to the formation of C-X bonds. For instance, the coupling of arylboronic acids with 1,3-dichloroisoquinoline (B189448) under Pd(PPh₃)₄ catalysis occurs selectively at the 1-position, yielding 1-aryl-3-chloroisoquinolines. rsc.org This demonstrates the differential reactivity of the C-Cl bonds in the isoquinoline system, which can be exploited for selective functionalization.

C-F Bond Formation: The development of catalytic methods for carbon-fluorine bond formation is a significant area of research due to the unique properties that fluorine imparts to organic molecules. Photoredox catalysis has emerged as a mild and efficient method for C-F bond formation. nih.gov For example, a visible-light-mediated photoredox catalytic method has been developed that utilizes Ru(bpy)₃²⁺ as the photocatalyst and Selectfluor as the fluorine source. nih.gov This approach represents a practical improvement over UV-mediated reactions. nih.gov

Transition metal-catalyzed C-F bond activation and functionalization provide another avenue for the synthesis of fluorinated aromatics. mdpi.com Nickel and palladium complexes have been shown to catalyze the cross-coupling of fluoro-aromatics with various reagents. mdpi.com

| Reaction Type | Catalyst | Key Features | Reference |

| C-Cl Coupling | Pd(PPh₃)₄ | Regioselective coupling at the C-1 position of dichloroisoquinolines. | rsc.org |

| C-F Formation | Ru(bpy)₃²⁺ (Photoredox) | Mild reaction conditions using visible light. | nih.gov |

| C-F Activation | Nickel or Palladium Complexes | Cross-coupling of fluoro-aromatics. | mdpi.com |

Synthetic Routes to this compound: A Methodological Overview

The synthesis of halogenated isoquinolines, such as this compound, is a critical area of research, driven by their importance as scaffolds in medicinal chemistry and materials science. The precise placement of halogen atoms on the isoquinoline core can significantly influence the molecule's biological activity and physical properties. This article details various synthetic methodologies and strategic considerations for the preparation of this compound and its precursors, focusing on modern catalytic and procedural advancements.

1 Catalytic Approaches to Halogenation

Catalytic methods offer efficient and selective pathways for the introduction of halogen atoms onto the isoquinoline framework. Palladium and copper-based systems are prominent in this regard, facilitating transformations that are often difficult to achieve through classical methods.

1 Palladium-Catalyzed Fluorination

Palladium catalysis is a powerful tool for the formation of carbon-fluorine bonds, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.gov One established approach involves the direct C-H fluorination of isoquinoline precursors. For instance, the palladium-catalyzed C-H fluorination of 8-substituted quinoline (B57606) derivatives has been demonstrated using a nucleophilic fluoride (B91410) source, such as silver fluoride (AgF), in combination with a hypervalent iodine oxidant. nih.govnih.gov This method highlights the potential for late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthesis.

While direct C-H fluorination at the 8-position of an isoquinoline nucleus is a plausible strategy, an alternative route involves the fluorination of a pre-functionalized isoquinoline. For example, a precursor such as 1-chloro-8-aminoisoquinoline could be converted to a diazonium salt, which then undergoes a Balz-Schiemann reaction to introduce the fluorine atom. whiterose.ac.uk More contemporary palladium-catalyzed methods could offer milder conditions and broader functional group tolerance. springernature.com These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle, where the palladium center is oxidized by an electrophilic fluorinating reagent before reductive elimination forms the C-F bond. nih.govspringernature.com

Table 1: Key Features of Palladium-Catalyzed Fluorination

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(II) salt or complex. |

| Fluoride Source | Can be nucleophilic (e.g., AgF, CsF) or electrophilic (e.g., Selectfluor). nih.govorganic-chemistry.org |

| Oxidant | Often required, especially in C-H activation cycles (e.g., hypervalent iodine reagents). nih.gov |

| Key Intermediate | A high-valent Pd(IV)-fluoride species is often proposed. springernature.com |

| Application | Enables late-stage fluorination of complex molecules. nih.gov |

2 Copper-Mediated Reactions

Copper-catalyzed reactions provide a versatile and cost-effective alternative to palladium-based systems for the synthesis of halogenated heterocycles. organic-chemistry.org Copper catalysts can be employed in various stages of isoquinoline synthesis, including the formation of the heterocyclic ring and the introduction of halogen substituents. For instance, copper(I)-catalyzed cascade reactions have been used to construct the isoquinoline skeleton with high chemo- and regioselectivity. organic-chemistry.org

In the context of producing this compound, a copper-mediated process could be envisioned for the key halogenation steps. Copper(I) iodide (CuI), for example, has been used to catalyze the coupling of 2-halobenzylamines with β-keto esters to form the isoquinoline core. organic-chemistry.org Furthermore, copper catalysis is relevant in radical carboamination reactions, which can be adapted to form functionalized heterocyclic systems. nih.govrsc.org A potential strategy could involve a copper-catalyzed halogen exchange (Halex) reaction, where a precursor like 1,8-dichloroisoquinoline (B1427702) is selectively fluorinated at the 8-position. The differing reactivity of the C-Cl bonds at positions 1 and 8 would be crucial for the selectivity of such a transformation.

2 Solid-State Aromatic Nucleophilic Fluorination (SNAr)

Aromatic Nucleophilic Substitution (SNAr) is a fundamental reaction for introducing fluorine into electron-deficient aromatic systems. acs.orgnih.gov The synthesis of 1-fluoroisoquinolines from 1-chloroisoquinolines via a Halex reaction with potassium fluoride is a well-established SNAr process. whiterose.ac.uk This highlights the lability of the halogen at the 1-position of the isoquinoline ring, making it susceptible to nucleophilic attack.

Recent advancements have focused on performing these reactions under solvent-free, solid-state conditions, often employing mechanochemistry. rsc.org This approach offers significant environmental and practical benefits, such as reduced waste, faster reaction times, and the elimination of high-boiling point solvents. rsc.org A mechanochemical protocol for solid-state SNAr fluorination has been developed using potassium fluoride (KF) and quaternary ammonium (B1175870) salts, which can efficiently fluorinate a variety of N-heteroaryl halides within an hour under ambient conditions. rsc.org Applying this to a 1,8-dichloroisoquinoline precursor could potentially yield this compound, assuming the C-Cl bond at the 8-position is less reactive under these conditions.

3 Mechanochemical Synthesis Protocols

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green chemistry technique. frontiersin.org It has been successfully applied to solid-state SNAr fluorinations as described above. rsc.org The advantages of this approach include operational simplicity and the ability to work with reagents under ambient conditions without the need for inert gas setups. rsc.org The development of mechanochemical protocols for halogenated N-heterocycles is a growing field, with the potential to create more efficient and environmentally friendly synthetic routes. rsc.orgfrontiersin.org

4 Flow Chemistry and Continuous Processing in Halogenated Isoquinoline Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. rsc.orgrsc.orgacs.org This technology is particularly well-suited for handling hazardous reagents and highly exothermic reactions, which are common in halogenation chemistry. rsc.org

5 Chemo- and Regioselectivity in Multi-halogenated Isoquinoline Synthesis

When synthesizing a molecule with multiple potential reaction sites, such as a di-halogenated isoquinoline, controlling the chemo- and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the synthesis of this compound, the key challenge is the selective introduction of the chlorine and fluorine atoms at the correct positions. For instance, in the fluorination of 1,3-dichloroisoquinoline, the reaction selectively yields 3-chloro-1-fluoroisoquinoline, even with an excess of potassium fluoride. whiterose.ac.uk This demonstrates the higher reactivity of the C-Cl bond at the 1-position towards nucleophilic substitution compared to the 3-position. A similar selectivity principle would need to be exploited in the synthesis of the 1,8-disubstituted target. For example, starting with 8-fluoro-3,4-dihydroisoquinoline, various substituents can be introduced at the 1-position. nih.govresearchgate.net

1 Electronic and Steric Effects of Substituents

The chemo- and regioselectivity of reactions on the isoquinoline ring are governed by the interplay of electronic and steric effects. rsc.org The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C1 and C3 positions.

Electronic Effects: The presence of an electron-withdrawing fluorine atom at the 8-position would further influence the electron distribution in the molecule. This can affect the reactivity of other positions. For instance, in SNAr reactions, electron-withdrawing groups ortho and para to the leaving group stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. The position of the fluorine atom would therefore modulate the reactivity of the chlorine atom at the C1 position.

Steric Effects: Steric hindrance can also play a crucial role in directing the outcome of a reaction. rsc.org A bulky substituent may block access to a nearby reactive site, forcing the reaction to occur at a less sterically hindered position. In the synthesis of this compound, the steric environment around the C1 and C8 positions, influenced by the fused benzene ring, will impact the approach of reagents and the stability of transition states.

By carefully considering these electronic and steric factors, synthetic routes can be designed to achieve the desired chemo- and regioselectivity for the synthesis of complex multi-halogenated isoquinolines.

Control of Fluorine Substitution Patterns

The regioselective incorporation of a fluorine atom at the C-8 position of the isoquinoline nucleus is a critical challenge in the synthesis of this compound. The substitution pattern is primarily dictated by the choice of the starting materials, where the fluorine atom is strategically positioned on a precursor molecule before the cyclization reactions that form the heterocyclic ring system.

A key strategy involves beginning with a benzene ring that already contains the desired fluorine atom at a position that will become the C-8 position of the isoquinoline. For instance, the synthesis of the crucial precursor, 8-fluoro-3,4-dihydroisoquinoline, has been achieved through a multi-step process starting from a fluorinated phenyl derivative. nih.govnih.govresearchgate.net This approach ensures that the fluorine atom is locked in the correct position from the outset. The synthetic sequence typically involves the formation of a β-phenylethylamine derivative, which is then cyclized.

Classic isoquinoline synthesis reactions, such as the Bischler-Napieralski or the Pictet-Spengler reaction, are then employed. jk-sci.comquimicaorganica.org In the context of the Bischler-Napieralski reaction, a β-(fluorophenyl)ethylamine is acylated and then cyclized using a dehydrating agent. maxbrainchemistry.com The cyclization, an intramolecular electrophilic aromatic substitution, occurs at the position ortho to the ethylamine (B1201723) group, thus forming the isoquinoline ring and preserving the fluorine's location. jk-sci.com The success of this regioselective cyclization is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups can facilitate the reaction, whereas their absence may necessitate harsher conditions. jk-sci.com

Another modern approach involves palladium-catalyzed annulation reactions. For example, the reaction of fluoroalkylated alkynes with 2-iodobenzylidenamine derivatives has been shown to produce 4-fluoroalkylated isoquinolines with high regioselectivity. acs.orgnih.gov While this places the fluorine-containing group at a different position, the principle of building the ring around pre-functionalized components remains a cornerstone of controlling the final substitution pattern. The synthesis of polyhalogenated isoquinolines, such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, further underscores the strategy of using precursors with pre-defined halogen patterns, followed by sequential reactions to build the heterocyclic core and introduce additional substituents. harvard.edu

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound necessitates meticulous control over various reaction parameters. The process can be broadly divided into the formation of the 8-fluoroisoquinoline core and the subsequent chlorination at the C-1 position. Optimization of solvents, catalysts, and temperature is paramount in both stages.

Solvent Screening and Catalyst Optimization

The choice of solvent and catalyst is fundamental to directing the reaction toward the desired product and maximizing its yield. In classical methods like the Bischler-Napieralski reaction, dehydrating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are used not just as reagents but also influence the reaction medium. maxbrainchemistry.comorganic-chemistry.org The reaction can be performed in inert solvents like toluene (B28343) or xylene. organic-chemistry.org More recently, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) have been explored as environmentally benign solvents that can lead to excellent yields and purity under mild conditions. researchgate.net

For modern cross-coupling and annulation strategies, transition-metal catalysts, particularly palladium complexes, are frequently employed. The optimization of these catalytic systems is crucial. For the synthesis of related fluoroalkylated isoquinolines, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have proven effective. acs.orgacs.org The choice of base and solvent is also critical in these catalytic cycles.

Below is a data table summarizing catalyst and solvent screening for reactions analogous to the synthesis of substituted isoquinolines.

| Reaction Type | Catalyst/Reagent | Solvent | Base/Additive | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Annulation | Pd(PPh₃)₄ (10 mol%) | DMF | Na₂CO₃ | 87% | acs.org |

| Pd-Catalyzed Annulation | Pd(PPh₃)₄ (10 mol%) | DMF | K₂CO₃ | Ineffective | acs.org |

| Bischler-Napieralski | POCl₃ / P₂O₅ | Toluene (reflux) | N/A | Good | jk-sci.comorganic-chemistry.org |

| Bischler-Napieralski | POCl₃ | [bmim]PF₆ | N/A | Excellent | researchgate.net |

Temperature Control and Side Reaction Minimization

Temperature is a critical parameter that must be carefully controlled to maximize the reaction rate while minimizing the formation of unwanted byproducts. Elevated temperatures are often necessary to overcome the activation energy for the cyclization step in reactions like the Bischler-Napieralski synthesis. organic-chemistry.org However, excessively high temperatures can promote side reactions.

A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrenes. jk-sci.comorganic-chemistry.org This occurs via the decomposition of the nitrilium salt intermediate. Temperature management is key to suppressing this pathway. Using high-boiling solvents like xylene or employing microwave irradiation allows for precise and rapid heating to the target temperature, which can sometimes improve yields and reduce reaction times. organic-chemistry.org

In the chlorination step to convert an 8-fluoroisoquinolinone or a related precursor to this compound, temperature control is essential to ensure selective monochlorination at the C-1 position and to prevent degradation of the starting material or product. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this transformation.

The following table illustrates the impact of reaction conditions, including temperature, on the outcome of relevant isoquinoline syntheses.

| Reaction | Conditions | Key Observation | Reference |

|---|---|---|---|

| Bischler-Napieralski | Refluxing POCl₃ with P₂O₅ | Effective for substrates lacking electron-donating groups, but can promote side reactions. | jk-sci.com |

| Bischler-Napieralski | Use of nitrile as a solvent | Can suppress the retro-Ritter side reaction by shifting the equilibrium. | jk-sci.comorganic-chemistry.org |

| Pd-Catalyzed Annulation | 100 °C in DMF | Optimal temperature for high yield of the desired 4-fluoroalkylated isoquinoline. | acs.org |

By carefully selecting precursors to control the fluorine substitution pattern and meticulously optimizing reaction conditions such as solvent, catalyst, and temperature, the synthesis of this compound can be achieved with high efficiency and purity.

Reactivity and Chemical Transformations of 1 Chloro 8 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the 1-chloro-8-fluoroisoquinoline scaffold is governed by the electronic properties of the isoquinoline (B145761) ring and the intrinsic nature of the carbon-halogen bonds. The nitrogen atom in the ring significantly lowers the electron density, particularly at the C1 (alpha) and C3 (gamma) positions, making them electrophilic and thus susceptible to nucleophilic attack. This activation is a key factor in the displacement of the halogen atoms.

The chlorine atom at the C1 position of the isoquinoline ring is highly activated towards nucleophilic displacement. This heightened reactivity is analogous to that of halogens at the 4-position in the related quinoline (B57606) system. The adjacent nitrogen atom effectively stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate, which is the rate-determining step in the classical SNAr pathway. Consequently, the C1-Cl bond is the primary site for substitution reactions under a wide range of conditions. Studies on analogous 1,3-dichloroisoquinoline (B189448) have shown that the chlorine atom at the C1 position is selectively substituted with high yields, underscoring the enhanced reactivity of this site. researchgate.net

Reactions with oxygen-centered nucleophiles, such as alkoxides (e.g., sodium methoxide) and phenoxides, are expected to proceed readily at the C1 position to yield the corresponding 1-alkoxy- or 1-aryloxy-8-fluoroisoquinolines. In related chloroquinoline systems, reactions with alkoxides are well-established and demonstrate the facility of this transformation. researchgate.net These reactions are typically conducted in the corresponding alcohol as a solvent or in an aprotic polar solvent like DMF or DMSO, often with the aid of heat.

| Substrate Analogue | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| 4-Chloroquinoline | Sodium Methoxide (NaOMe) | 4-Methoxyquinoline | Methanol (MeOH), Reflux |

| 4-Chloroquinoline | Sodium Phenoxide (NaOPh) | 4-Phenoxyquinoline | DMF, Heat |

Sulfur nucleophiles are generally more potent than their oxygen counterparts, and their reactions with this compound are expected to be efficient. mdpi.com Thiolates, generated from thiols and a base (e.g., sodium hydride or potassium carbonate), can readily displace the C1-chloride to form 1-alkylthio- or 1-arylthio-8-fluoroisoquinolines. Research on 4-chloro-8-methylquinolin-2(1H)-one demonstrates that reactions with thiols proceed effectively to replace the chloro group. mdpi.com These reactions provide a versatile route to sulfur-containing isoquinoline derivatives.

| Substrate Analogue | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiophenol / Base | 4-(Phenylthio)-8-methylquinolin-2(1H)-one | Ethanol, Reflux |

| 4-Chloroquinoline | Sodium Ethanethiolate (NaSEt) | 4-(Ethylthio)quinoline | Ethanol, Room Temp to Reflux |

A wide array of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can displace the C1-chloride. researchgate.net These amination reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds. While direct SNAr reactions are common, modern synthetic methods often employ palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of less reactive amines under milder conditions. nih.gov In studies involving dichloroquinolines, Pd-catalyzed amination has been shown to be highly effective and selective for the more reactive chloro position. researchgate.netnih.gov Other nitrogen nucleophiles like sodium azide can also be used to introduce an azido group, which can be subsequently reduced to a primary amine. mdpi.com

| Substrate Analogue | Nucleophile/Reagents | Reaction Type | Product Type |

|---|---|---|---|

| 4,8-Dichloroquinoline | Adamantane-amine, Pd(dba)2, BINAP, tBuONa | Pd-catalyzed Amination | 4-Amino-8-chloroquinoline |

| 1,3-Dichloroisoquinoline | Adamantane-amine | SNAr | 1-Amino-3-chloroisoquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | SNAr | 4-Hydrazino-8-methylquinolin-2(1H)-one |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide (NaN3) | SNAr | 4-Azido-8-methylquinolin-2(1H)-one |

The fluorine atom at the C8 position is significantly less reactive towards classical nucleophilic aromatic substitution compared to the chlorine at C1. There are two primary reasons for this disparity. First, the C8 position is not as electronically activated by the ring nitrogen as the C1 position. Second, the carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poorer leaving group than chloride under typical SNAr conditions.

Displacement of the C8-fluorine generally requires harsh reaction conditions or alternative mechanistic pathways, such as transition-metal-catalyzed C-F bond activation. mdpi.com While such transformations are a topic of ongoing research, under the conditions typically employed for substitution at C1, the C8-fluorine is expected to remain intact. This differential reactivity allows for selective functionalization at the C1 position, making this compound a useful building block for introducing further diversity at a later synthetic stage by targeting the C-F bond.

While the classical SNAr reaction proceeds through a discrete, two-step addition-elimination sequence via a Meisenheimer intermediate, a growing body of evidence suggests that many of these reactions may in fact proceed through a concerted mechanism (C-SNAr). In a concerted pathway, the attack of the nucleophile and the departure of the leaving group occur in a single transition state, without the formation of a stable intermediate.

Computational and kinetic isotope effect studies have indicated that for many heteroaromatic systems, particularly those with good leaving groups like chloride or bromide, the concerted mechanism is likely to be common. mdpi.com Stepwise mechanisms are predicted to occur primarily when a strongly electron-withdrawing substituent is present and fluoride acts as either the nucleophile or the leaving group. The specific mechanism for this compound would depend on the nucleophile, leaving group, and reaction conditions. The displacement of the C1-chloride, a relatively good leaving group, by various nucleophiles could potentially proceed via a concerted pathway. Understanding the operative mechanism is crucial as it has direct implications for the reaction's stereospecificity and sensitivity to solvent effects.

Influence of Substituent Effects on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this compound, with the reactivity of the C1-chloro group being significantly influenced by the electronic effects of both the ring nitrogen and the 8-fluoro substituent. Halogens located at the 1-position of the isoquinoline ring are known to be particularly labile and susceptible to displacement by nucleophiles. iust.ac.ir This heightened reactivity is a consequence of the electron-withdrawing nature of the pyridine-like nitrogen atom, which polarizes the C1-Cl bond and helps to stabilize the negatively charged intermediate formed during the reaction.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is the key determinant of the reaction rate. For this compound, two main features greatly enhance this stability:

Ring Nitrogen Activation : The nitrogen atom at position 2 acts as a powerful electron-withdrawing group through resonance and induction. During nucleophilic attack at C1, the negative charge of the Meisenheimer complex can be delocalized directly onto this electronegative nitrogen atom, providing substantial stabilization.

Inductive Activation by the 8-Fluoro Group : The fluorine atom at the C8 position is a potent electron-withdrawing group due to its high electronegativity. It exerts a strong -I (negative inductive) effect, which further withdraws electron density from the entire ring system. This effect makes the C1 carbon atom more electrophilic (electron-poor) and provides additional stabilization for the anionic intermediate formed upon nucleophilic attack. libretexts.org

The combined electron-withdrawing effects of the ring nitrogen and the 8-fluoro substituent make this compound highly activated towards SNAr reactions, significantly more so than a simple chlorobenzene or even an un-substituted 1-chloroisoquinoline (B32320). Quantitative models have shown that factors increasing the positive electrostatic potential at the carbon undergoing substitution strongly correlate with increased reaction rates. nih.govchemrxiv.org

| Substituent at C8 | Electronic Effect | Predicted Relative Reactivity (SNAr at C1) |

|---|---|---|

| -H (Hydrogen) | Neutral (Reference) | Base |

| -CH₃ (Methyl) | Electron-Donating (+I) | Decreased |

| -OCH₃ (Methoxy) | Electron-Donating (+R > -I) | Decreased |

| -F (Fluoro) | Strongly Electron-Withdrawing (-I) | Strongly Increased |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I, -R) | Very Strongly Increased |

Electrophilic Aromatic Substitution Reactions

In contrast to its high reactivity towards nucleophiles, this compound is strongly deactivated towards Electrophilic Aromatic Substitution (EAS) reactions. The isoquinoline ring system itself is electron-deficient, and electrophilic attack occurs preferentially on the more electron-rich benzene (B151609) ring (the carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.org For an unsubstituted isoquinoline, the most favored positions for electrophilic attack are C5 and C8. quimicaorganica.orgshahucollegelatur.org.inimperial.ac.uk

The presence of the 1-chloro and 8-fluoro substituents imposes further constraints on this reactivity:

Deactivating Pyridine Ring : The protonated nitrogen under acidic conditions, typical for EAS (e.g., nitration, sulfonation), makes the entire heterocyclic system highly electron-poor, directing electrophiles away from the pyridine ring.

Deactivating Halogen Substituents : Both chlorine and fluorine are deactivating groups towards EAS due to their inductive electron withdrawal.

Positional Effects : The 8-fluoro substituent occupies one of the two most reactive positions (C8), effectively blocking it and further deactivating the ring. The remaining position for potential electrophilic attack is C5.

Therefore, any electrophilic substitution on this compound would be expected to be extremely sluggish, require harsh reaction conditions, and, if successful, yield the C5-substituted product as the major isomer. Standard reactions like nitration or halogenation would face significant energetic barriers.

Cross-Coupling Reactions for Further Functionalization

The C1-Cl bond of this compound serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable their efficient use. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide. wikipedia.org To functionalize this compound, it would be reacted with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comrose-hulman.edu For an unreactive aryl chloride, a catalyst system employing electron-rich, bulky phosphine ligands is typically required to facilitate the initial oxidative addition step. organic-chemistry.org

| Component | Example Reagents | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Facilitate oxidative addition and stabilize catalyst |

| Boron Reagent | Ar-B(OH)₂, HetAr-B(pin) | Nucleophilic coupling partner |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boron reagent for transmetalation |

| Solvent | Dioxane/H₂O, Toluene (B28343), THF | Reaction medium |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with primary or secondary amines. wikipedia.org This reaction is particularly valuable for synthesizing substituted aminoisoquinolines from this compound. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. libretexts.org The choice of ligand is critical, especially for challenging substrates like electron-deficient heteroaryl chlorides, with bulky, electron-rich ligands such as Josiphos-type or Buchwald's biaryl phosphine ligands often providing the best results. nih.gov

| Component | Example Reagents | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst |

| Ligand | CyPFtBu (Josiphos), RuPhos, Xantphos | Key for catalytic cycle efficiency |

| Amine | R-NH₂, R₂NH | Nucleophilic coupling partner |

| Base | NaOt-Bu, K₃PO₄, LHMDS | Deprotonates the amine for catalyst binding |

| Solvent | Toluene, Dioxane | Reaction medium |

Sonogashira, Heck, and Stille Couplings

Further functionalization at the C1 position can be achieved through other established cross-coupling methodologies.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne to form an arylethyne derivative. It typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) with an amine base. wikipedia.orgyoutube.com

Heck Reaction : The Heck reaction would couple this compound with an alkene, such as an acrylate or styrene, to form a new C-C bond at the vinylic position. This reaction requires a palladium catalyst and a base.

Stille Coupling : This reaction involves the coupling of the substrate with an organostannane reagent (R-SnBu₃). The Stille reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of the tin reagents is a significant drawback. youtube.com

Oxidation and Reduction Reactions of the Isoquinoline Ring System

Modification of the aromatic core of this compound via oxidation or reduction presents specific challenges due to the stability of the heterocyclic system and the presence of halogen substituents.

Oxidation : The isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄), under vigorous conditions often leads to cleavage and degradation of the ring system rather than controlled oxidation. The outcome can be influenced by substituents; electron-donating groups on the benzene ring can direct oxidation to that ring, while electron-withdrawing groups may favor oxidation of the pyridine ring. shahucollegelatur.org.in Given the electron-withdrawing nature of the 8-fluoro group, any oxidation, if it were to occur without degradation, might preferentially affect the pyridine portion of the molecule.

Reduction : The reduction of the isoquinoline ring is more synthetically viable. The choice of conditions determines the extent and selectivity of the reduction.

Catalytic Hydrogenation : This is a common method for reducing the isoquinoline system. Hydrogenation over a palladium catalyst (e.g., Pd/C) in an acidic medium typically leads to the selective reduction of the pyridine ring, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084). shahucollegelatur.org.in A significant potential side reaction under these conditions is hydrodechlorination, where the C1-Cl bond is also reduced.

Chemoselective Reduction : Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not capable of reducing the aromatic isoquinoline ring. youtube.com These reagents are used for the chemoselective reduction of other functional groups (like ketones or aldehydes) that might be present on the molecule without affecting the aromatic core or the halogen substituents. nih.gov Complete reduction of both rings to form a decahydroisoquinoline derivative would require more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst.

Mechanism Elucidation Studies

Role of Transition States and Intermediates

Further experimental research is required to elucidate the specific reactivity and chemical transformations of this compound.

Computational and Theoretical Studies of 1 Chloro 8 Fluoroisoquinoline

Electronic Structure Analysis

The arrangement of electrons in a molecule is fundamental to its chemical and physical properties. Electronic structure analysis delves into the distribution and energies of these electrons to forecast molecular behavior.

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that are delocalized across the entire molecule. These orbitals are classified as bonding (lower energy, stabilizing) or antibonding (higher energy, destabilizing). The energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For the parent isoquinoline (B145761) molecule, DFT calculations have been used to determine these values, providing a baseline for understanding substituted derivatives. tandfonline.com

Table 1: Frontier Orbital Energies for Isoquinoline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.581 |

| LUMO | -1.801 |

| HOMO-LUMO Gap | 3.78 |

Data derived from DFT B3LYP/6-311++G(d,p) calculations on the parent isoquinoline molecule. tandfonline.com

For 1-Chloro-8-fluoroisoquinoline, the presence of two electron-withdrawing halogen atoms (chlorine and fluorine) is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline, potentially altering the HOMO-LUMO gap and influencing its reactivity profile.

The distribution of electron density within a molecule reveals regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In isoquinoline, the nitrogen atom is the most electron-rich center, making it a primary site for protonation and electrophilic attack. For this compound, the electronegative chlorine and fluorine atoms would significantly withdraw electron density, creating positive electrostatic potential around the carbon atoms to which they are attached (C1 and C8), making these sites susceptible to nucleophilic substitution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It is widely employed for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules.

DFT calculations can precisely map the electron density and generate MEP surfaces to identify reactive sites. For halogenated isoquinolines, DFT helps to quantify the electronic effects of the substituents. The chlorine at position C1 and the fluorine at C8 in this compound are expected to make these positions, as well as adjacent carbons, more electrophilic. This enhanced electrophilicity is a key factor in predicting the molecule's behavior in reactions such as nucleophilic aromatic substitution. Studies on related halogenated isoquinolines confirm that halogen substituents create electron-deficient regions that are prime targets for nucleophiles.

A significant application of DFT is the mapping of reaction pathways and the calculation of activation energies (Ea). The activation energy is the minimum energy required for a reaction to occur and is determined by calculating the energy of the transition state structure. By comparing the activation energies of different possible reaction pathways, chemists can predict which reaction is more likely to occur and under what conditions.

For instance, comparative DFT studies on related systems, such as 1-fluoroisoquinoline and 1-chloroisoquinoline (B32320) in aryne coupling reactions, have shown that the nature of the halogen substituent directly influences the activation energy. In that specific context, the 1-fluoro derivative exhibited a lower activation energy (8.2 kcal/mol) compared to the 1-chloro analog (10.5 kcal/mol), indicating it would react faster under the same conditions. Similar calculations for this compound would be essential to understand its kinetic profile in various synthetic transformations.

Table 2: Example Activation Energies in a Related System

| Compound | Reaction Type | Activation Energy (Ea) |

|---|---|---|

| 1-Fluoroisoquinoline | Aryne Coupling | 8.2 kcal/mol |

| 1-Chloroisoquinoline | Aryne Coupling | 10.5 kcal/mol |

Illustrative data from a comparative study on related isoquinolines.

Theoretical calculations can also predict kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. By comparing computationally predicted KIEs with experimentally measured values, researchers can gain strong evidence for or against a proposed reaction mechanism. DFT is used to model the vibrational frequencies of reactants and transition states for both the normal and isotopically labeled species. These frequencies are then used to calculate the zero-point energies and ultimately the theoretical KIE. This method is a powerful tool for elucidating complex reaction mechanisms, including those involving halogenated isoquinolines, by pinpointing the rate-determining step and the nature of bond-breaking and bond-forming events.

Conformation and Conformational Dynamics

There is currently a lack of published studies detailing the conformational analysis of this compound. Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in determining the most stable geometric arrangement of the atoms in the molecule. Key parameters that would be investigated in such a study include the dihedral angles between the fused rings and the orientation of the substituents relative to the planar isoquinoline system. Understanding the energy barriers to bond rotation and the potential for different stable conformers is fundamental to comprehending its interactions with other molecules. Without dedicated computational studies, information on the conformational landscape of this compound remains speculative.

Structure-Reactivity Relationship Prediction

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulations for this compound have been reported in published research. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, particularly their interactions with biological macromolecules like proteins or with solvent molecules. Such simulations could provide critical insights into its potential as a drug candidate by modeling its binding affinity and mode of interaction with a target active site. The lack of these simulations means that the interactive behavior of this compound at the molecular level is yet to be explored.

Consequently, it is not possible to provide thorough, informative, and scientifically accurate content for each of the requested sections and subsections (5.1 through 5.2.2.1) without resorting to speculation or including information on related but distinct compounds, which would violate the explicit instructions of the request.

To fulfill the user's request, specific research detailing the use of this compound as a building block, its role in the synthesis of complex fluorinated compounds and novel heterocycles, its application as a scaffold for biologically active molecules, and associated structure-activity relationship studies would be required. As this information is not available in the public domain through the conducted searches, the article cannot be generated at this time.

The Chemical Compound this compound: A Review of Its Applications in Chemical and Pharmaceutical Research

Detailed analysis of the existing research landscape reveals a scarcity of specific studies on this compound, a halogenated derivative of the isoquinoline scaffold. While the broader families of quinolines and isoquinolines are well-documented for their diverse applications in medicinal chemistry and materials science, this particular compound remains largely unexplored in publicly available scientific literature. This article, therefore, outlines the established roles of related compounds and identifies areas where this compound could potentially contribute to future research, based on the reactivity and properties of its constituent chemical motifs.

Applications in Chemical and Pharmaceutical Research

The isoquinoline core is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, halogenated isoquinolines are of considerable interest in drug discovery and development.

Impact of Derivatization on Target Affinity and Selectivity

The derivatization of heterocyclic scaffolds is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's interaction with its biological target. For a molecule like this compound, the chlorine atom at the 1-position and the fluorine atom at the 8-position offer distinct opportunities for chemical modification.

The chlorine atom at the 1-position of the isoquinoline ring is known to be susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, which can in turn modulate the compound's affinity and selectivity for specific biological targets. For instance, the displacement of the chloro group with amines, alcohols, or thiols can lead to the synthesis of novel derivatives with potentially enhanced biological activity.

While no specific studies on the derivatization of this compound and its impact on target affinity and selectivity are currently available in the public domain, the principles of medicinal chemistry suggest that such modifications would be a viable strategy for developing novel therapeutic agents.

In Vitro Studies of Molecular Target Interactions

In vitro studies are essential for elucidating the mechanism of action of a compound and for characterizing its interactions with biological targets at the molecular level. Such studies typically involve a range of biochemical and biophysical assays.

Receptor Binding Assays (e.g., protein arginine methyltransferase inhibition)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.govnih.gov These assays often employ a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor. The test compound is then evaluated for its ability to displace the labeled ligand, and the extent of displacement is used to calculate the compound's binding affinity.

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a crucial role in various cellular processes, and their dysregulation has been implicated in several diseases, including cancer. As such, PRMTs have emerged as attractive targets for drug discovery. While there is extensive research on PRMT inhibitors, no studies have specifically investigated this compound as a potential inhibitor of these enzymes.

Enzymatic Assays

Enzymatic assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme. These assays are critical for identifying and characterizing enzyme inhibitors, which can be valuable as therapeutic agents. The design of an enzymatic assay depends on the specific enzyme being studied and the reaction it catalyzes.

Ligand-Protein Interaction Profiling

A variety of biophysical techniques can be used to study the interactions between a ligand and its protein target in detail. These methods can provide information about the binding affinity, thermodynamics, and kinetics of the interaction, as well as the specific amino acid residues involved in binding. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are commonly used for this purpose. There is currently no publicly available data on the ligand-protein interaction profiling of this compound.

Applications in Fluorescent Probes and Imaging Agents Research

Fluorescent probes are molecules that can emit light upon excitation and are widely used to visualize and study biological processes in real-time. The quinoline (B57606) scaffold is a common component of fluorescent probes due to its inherent fluorescence properties. mdpi.com Derivatives of 8-amidoquinoline, for example, have been explored as fluorescent sensors for metal ions. mdpi.com

While the fluorescence properties of this compound have not been specifically reported, its isoquinoline core suggests that it could potentially serve as a scaffold for the development of novel fluorescent probes. The introduction of appropriate functional groups could be used to modulate its photophysical properties and to confer selectivity for specific analytes or biological targets.

Role in Pharmaceutical Intermediate Research and Development

Pharmaceutical intermediates are chemical compounds that serve as building blocks in the synthesis of active pharmaceutical ingredients (APIs). Halogenated heterocyclic compounds, including chloroquinolines and their derivatives, are important intermediates in the pharmaceutical industry. klandchemicals.com For instance, 8-hydroxyquinoline is a key intermediate in the synthesis of several drugs. klandchemicals.comnih.gov

The synthesis of 8-chloro-3,4-dihydroisoquinoline has been reported, highlighting the accessibility of related scaffolds for further chemical exploration. researchgate.net Given its structure, this compound is likely to be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of two different halogen atoms at distinct positions on the isoquinoline ring provides opportunities for selective chemical transformations, allowing for the construction of a diverse range of derivatives.

Applications in Chemical and Pharmaceutical Research

Patent Landscape Analysis in Academic Contexts

An extensive review of patent databases and academic literature reveals a significant lack of specific information pertaining to the chemical compound 1-Chloro-8-fluoroisoquinoline. Despite the general interest in halogenated isoquinoline (B145761) derivatives within medicinal chemistry and drug discovery, this particular compound does not appear to be a prominent subject of patented research or in-depth academic study. The following analysis reflects the absence of specific findings for this compound within the requested framework.

Derivatives and Their Academic Applications

There is a notable scarcity of academic publications detailing the synthesis and application of specific derivatives of this compound. The broader class of 8-hydroxyquinoline derivatives has been extensively studied for various biological activities, including antimicrobial, anticancer, and neuroprotective effects nih.govepo.orgresearchgate.netrroij.comresearchgate.net. Similarly, chloro-containing molecules are a significant area of drug discovery research nih.govchemrxiv.orgnih.gov. However, academic research has not specifically focused on derivatives originating from the this compound scaffold. The available literature tends to focus on more common backbones like 8-hydroxyquinoline or other halogenated quinolines patsnap.comgoogle.com. This lack of specific research indicates that this compound has not yet been identified as a key intermediate or a pharmacologically active scaffold for the development of new therapeutic agents in the academic sphere.

Strategic Importance in Drug Discovery Pipeline Research

Currently, there is no direct evidence from the available literature to suggest that this compound holds a position of strategic importance in any publicly disclosed drug discovery pipelines. The general importance of chlorinated and fluorinated heterocycles in medicinal chemistry is well-established, as these substitutions can significantly modulate the physicochemical and pharmacological properties of a molecule nih.govchemrxiv.orgnih.gov. However, the specific contribution and strategic value of this compound as a building block or a lead compound in pharmaceutical research and development have not been documented. The lack of patents, dedicated synthetic studies, and research on its derivatives implies that its potential has not been extensively explored or prioritized by the pharmaceutical industry or academic research institutions.

Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular architecture of 1-Chloro-8-fluoroisoquinoline. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its structural features can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent.

¹H NMR: The proton NMR spectrum would reveal the number of distinct hydrogen environments and their connectivity. The aromatic protons on the isoquinoline (B145761) core would exhibit characteristic chemical shifts and coupling patterns, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. publish.csiro.au Quaternary carbons, such as those bearing the chloro and fluoro substituents, can be distinguished from protonated carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govhuji.ac.il It would provide a specific signal for the fluorine atom at the 8-position, and the coupling between the fluorine and neighboring protons (¹H-¹⁹F coupling) would further confirm its location on the aromatic ring. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the electronic environment, making it a powerful tool for identifying fluorinated compounds. researchgate.netrsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 7.0 - 9.0 | Number and connectivity of protons in the aromatic system. |

| ¹³C | 110 - 160 | Number of unique carbon environments and nature of carbon atoms (primary, secondary, tertiary, quaternary). |

Note: The chemical shift values are predictions based on general ranges for similar aromatic heterocyclic compounds and have not been experimentally verified for this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, the presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.01674 | 130.2 |

| [M+Na]⁺ | 203.99868 | 141.9 |

| [M-H]⁻ | 180.00218 | 132.5 |

| [M+NH₄]⁺ | 199.04328 | 151.2 |

| [M+K]⁺ | 219.97262 | 136.7 |

| [M+H-H₂O]⁺ | 164.00672 | 123.7 |

| [M+HCOO]⁻ | 226.00766 | 147.7 |

| [M+CH₃COO]⁻ | 240.02331 | 144.4 |

| [M+Na-2H]⁻ | 201.98413 | 139.4 |

| [M]⁺ | 181.00891 | 131.1 |

Data Source: PubChemLite. These are predicted values and have not been experimentally confirmed.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. chemicalbook.comnist.govspectrabase.com The presence of the C-Cl and C-F bonds would also give rise to specific absorption bands in the fingerprint region of the spectrum. nih.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. mdpi.comnih.govresearchgate.netnih.gov For this compound, a reverse-phase HPLC method would typically be developed to assess its purity. The compound would be dissolved in a suitable solvent and injected into the HPLC system, where it would be separated from impurities based on its polarity. The retention time and peak purity can be used to confirm the identity and assess the homogeneity of the sample.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a sample. This method is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₉H₅ClFN, the theoretical elemental composition can be calculated based on its atomic constituents.

Experimental data from elemental analysis of this compound is not available in the reviewed scientific literature. Such data would typically be presented as a comparison between the calculated and experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N). A close correlation between the theoretical and found values serves as strong evidence for the compound's identity and purity.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 59.52 | Not Reported |

| Hydrogen (H) | 2.77 | Not Reported |

| Chlorine (Cl) | 19.52 | Not Reported |

| Fluorine (F) | 10.46 | Not Reported |

| Nitrogen (N) | 7.71 | Not Reported |

Q & A

Q. What are the primary synthetic routes for 1-Chloro-8-fluoroisoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions on isoquinoline derivatives. Key steps include halogenation (chlorine at position 1) and fluorination (position 8). Optimization involves:

- Temperature control : Reactions under reflux (80–120°C) improve yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .

Purity (>98%) is confirmed via GC or HPLC, with molecular weight verification using mass spectrometry (181.59 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

Q. What are the key structural features influencing reactivity in fluorinated isoquinoline derivatives?

- Methodological Answer : Reactivity is governed by:

- Electron-withdrawing groups (EWGs) : The chloro and fluoro substituents increase electrophilicity, facilitating nucleophilic attacks at adjacent positions .

- Steric effects : Substituent positions (e.g., C1-Cl vs. C2-CH) modulate accessibility for further functionalization .

Computational modeling (e.g., DFT) predicts reaction sites by analyzing electron density distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar fluorinated isoquinolines?

- Methodological Answer : Discrepancies arise from minor structural variations. Strategies include:

- Comparative SAR analysis : Tabulate analogs (Table 1) to correlate substituent positions with activity .

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) to validate target specificity .

- Crystallography : Resolve binding modes of active vs. inactive derivatives .

Table 1 : Bioactivity comparison of fluorinated isoquinoline analogs

| Compound | Similarity Index | Key Structural Difference | Observed Activity |

|---|---|---|---|

| 8-Fluoroisoquinoline-1-carboxylic acid | 1.00 | Carboxyl at C1 | High enzyme inhibition |

| 7-Fluoroisoquinoline-5-carboxylic acid | 0.94 | F at C7, carboxyl at C5 | Moderate activity |

| 6-Fluoroquinoline-2-carboxylic acid | 0.91 | F at C6, quinolone core | Low activity |

Q. What strategies minimize hazardous byproducts during the synthesis of this compound?

- Methodological Answer : Mitigation involves:

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Employ:

- ADMET prediction tools : Software like SwissADME calculates logP (lipophilicity) and bioavailability .

- Docking simulations : Identify binding affinities with target proteins (e.g., kinases) using AutoDock Vina .